1-phenyltetrahydropyridazin-3(2H)-one
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Overview
Description
1-phenyltetrahydropyridazin-3(2H)-one is a heterocyclic compound featuring a six-membered ring with nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-phenyltetrahydropyridazin-3(2H)-one can be synthesized through several methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under acidic conditions. Another method includes the reaction of phenylhydrazine with maleic anhydride, followed by cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-phenyltetrahydropyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can yield tetrahydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include substituted pyridazines, tetrahydropyridazines, and other functionalized derivatives .
Scientific Research Applications
1-phenyltetrahydropyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Research indicates its potential use in developing treatments for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-phenyltetrahydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Pyridazine: An aromatic heterocyclic compound with two adjacent nitrogen atoms.
Pyrimidine: Another diazine ring isomer with nitrogen atoms at positions 1 and 3.
Pyrazine: A six-membered ring with nitrogen atoms at positions 1 and 4.
Uniqueness: 1-phenyltetrahydropyridazin-3(2H)-one is unique due to its specific ring structure and the presence of a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
7190-52-5 |
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Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-phenyldiazinan-3-one |
InChI |
InChI=1S/C10H12N2O/c13-10-7-4-8-12(11-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,13) |
InChI Key |
XHYBFCBDMIPDON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NN(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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